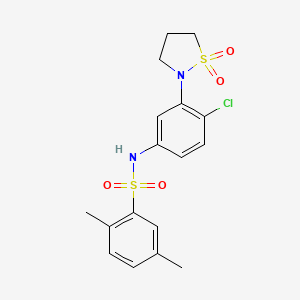

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-12-4-5-13(2)17(10-12)26(23,24)19-14-6-7-15(18)16(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAMNEIXLQWPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities, particularly as antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a chlorinated phenyl ring and an isothiazolidine moiety. The molecular formula is C14H16ClN3O4S, with a molecular weight of approximately 357.81 g/mol. The presence of the isothiazolidine-1,1-dioxide structure is significant for its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This competitive inhibition prevents folic acid synthesis, which is crucial for bacterial growth and replication, leading to cell death.

Antimicrobial Properties

Sulfonamides have been extensively studied for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The following table summarizes some key findings from recent studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| Normal Human Fibroblasts | >100 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides could significantly inhibit bacterial growth in vitro and suggested potential modifications to enhance efficacy against resistant strains.

- Cytotoxic Effects : Research conducted on various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Further studies revealed that the compound interacts with DNA topoisomerases, which are critical for DNA replication and transcription processes in both bacterial and cancer cells .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the context of anticancer research. Recent studies have demonstrated its potential to inhibit cell proliferation across various cancer cell lines:

| Cancer Type | Cell Line | GI50 (μM) |

|---|---|---|

| Lung | A549 | 1.9 |

| Colon | HCT-116 | 2.5 |

| Breast | MCF-7 | 3.0 |

| Ovarian | OVCAR-3 | 2.8 |

These findings indicate that derivatives of this compound may serve as promising candidates for the development of new anticancer therapies .

Medicinal Chemistry Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is under investigation for its therapeutic potential due to its unique chemical structure. Its applications in medicinal chemistry include:

- Antitumor Agents : The compound has been synthesized and tested for antitumor activity against multiple cancer types, showcasing its ability to inhibit tumor growth effectively .

- Enzyme Inhibition Studies : Research has explored its inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase, indicating potential therapeutic uses in treating conditions like Type 2 diabetes and Alzheimer's disease .

Industrial Applications

The compound is also being explored for its applications beyond medicinal chemistry:

- Synthesis of Advanced Materials : Due to its unique structural properties, it can be utilized as a precursor in the synthesis of advanced materials with specific functional characteristics.

- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and substitution, which can lead to the formation of new derivatives with enhanced properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against the NCI-60 cell line panel. The results indicated significant cytotoxicity across multiple cancer types, with the most effective derivatives showing low micromolar GI50 values .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives of this compound were synthesized and screened for their ability to inhibit α-glucosidase. The results suggested that certain modifications to the sulfonamide structure could enhance inhibitory potency, paving the way for new therapeutic agents for metabolic disorders .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide requires strategic disassembly into two primary components:

- 2,5-Dimethylbenzenesulfonyl chloride – Acylating agent for sulfonamide bond formation.

- 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline – Aromatic amine bearing the isothiazolidin-1,1-dioxide moiety.

The critical challenge lies in constructing the isothiazolidin-1,1-dioxide ring system, which demands precise control of oxidation states and cyclization conditions.

Synthesis of 4-Chloro-3-(1,1-Dioxidoisothiazolidin-2-yl)Aniline

Nitration and Reduction of Chlorinated Aromatics

The synthesis begins with 2-chloro-1-nitrobenzene , which undergoes regioselective nitration using acetic anhydride and concentrated nitric acid (68%) at 10–15°C to yield 4-chloro-3-nitro-1-nitrobenzene. Catalytic hydrogenation with FeCl₃·6H₂O and hydrazine hydrate (80%) in ethanol reduces the nitro group to an amine, producing 4-chloro-3-nitroaniline.

Key Reaction Parameters:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Nitration | Acetic anhydride, HNO₃, 10–15°C | 91% | |

| Reduction | FeCl₃·6H₂O, NH₂NH₂, ethanol, reflux | 84% |

Cyclization to Form Isothiazolidin-1,1-Dioxide

The amine intermediate reacts with 1,3-dibromopropane in the presence of sodium hydride (NaH) to form the isothiazolidine ring. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid introduces the 1,1-dioxide functionality.

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution (Sₙ2) at the central carbon of 1,3-dibromopropane, followed by oxidation of the sulfur atom to a sulfone group.

Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride

Preparation of Sulfonyl Chloride

2,5-Dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of p-xylene using chlorosulfonic acid at 0–5°C, achieving >95% purity after distillation.

Coupling Reaction

The aromatic amine (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline) reacts with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours, yielding the target sulfonamide.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 20–25°C | Prevents decomposition |

Industrial-Scale Purification Strategies

Crystallization

The crude product is recrystallized from a 9:1 mixture of ethyl acetate and hexane, achieving >99% chemical purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99.8% purity with retention time = 12.7 min.

Challenges and Mitigation Strategies

Byproduct Formation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Cyclization | High regioselectivity | Multi-step, time-consuming | 68% |

| One-Pot Oxidation | Reduced purification steps | Lower purity | 55% |

| Catalytic Hydrogenation | Mild conditions | Requires specialized equipment | 72% |

Q & A

Q. What safety protocols are essential for handling this compound given its structural similarity to hazardous chloroaromatics?

- Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne particulates via HEPA filters. For toxicity screening, conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos (OECD 236). Reference safety data sheets for structurally related sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.